3-Aminocyclobutanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminocyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUZCHOYSPEHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Aminocyclobutanol and Its Core Structure
Strategies for Cyclobutane (B1203170) Ring Construction and Functionalization
The formation of the cyclobutane core is a primary challenge in organic synthesis. Several powerful methodologies have been developed to assemble this strained ring system with the necessary functional handles for subsequent conversion to 3-aminocyclobutanol (B581946).
[2+2] cycloaddition reactions are a direct and atom-economical method for forming four-membered rings by combining two π-electron systems. libretexts.orgnih.gov While thermal cycloaddition between two simple alkenes is symmetry-forbidden and generally does not occur, photochemical [2+2] cycloadditions and thermal cycloadditions involving ketenes are highly effective. libretexts.orglibretexts.orgmasterorganicchemistry.com
Photochemical [2+2] cycloadditions, often involving an enone and an alkene, are powerful for creating strained cyclobutane rings. libretexts.orgresearchgate.netacs.org These reactions proceed through the excitation of one of the alkene partners, enabling what would otherwise be a thermally forbidden process. nih.govlibretexts.org A significant advantage is their ability to generate complex, multicyclic systems with high regio- and stereoselectivity. researchgate.netrsc.org
Ketene-alkene cycloadditions are particularly valuable for synthesizing cyclobutanones, which are direct precursors to cyclobutanols. google.comthieme-connect.com Ketenes, with their cumulated double bonds, are highly electrophilic and react readily with alkenes under thermal conditions. nih.govlibretexts.org The reaction typically involves the formation of a new bond between the electron-poor carbonyl carbon of the ketene (B1206846) and the more electron-rich carbon of the alkene. libretexts.org For example, the cycloaddition of dichloroketene (B1203229) (generated in situ) with an alkene yields a dichlorocyclobutanone, which can be subsequently dehalogenated. doi.orgresearchgate.netsci-hub.se This approach provides a versatile entry to the cyclobutanone (B123998) framework, which can then be functionalized to introduce the required amino and hydroxyl groups. doi.org Lewis acid promotion can enhance the reactivity and diastereoselectivity of ketene-alkene cycloadditions, expanding their scope to include less reactive alkenes. nih.govthieme-connect.com
Table 1: Comparison of [2+2] Cycloaddition Methods for Cyclobutane Synthesis
| Method | Conditions | Key Reactants | Primary Product | Advantages | Limitations |
| Photochemical Cycloaddition | UV or Visible Light researchgate.netacs.org | Alkene + Alkene/Enone | Cyclobutane libretexts.org | Access to strained systems, high stereocontrol. libretexts.orgresearchgate.net | Requires photochemical setup, potential for side reactions. |
| Ketene-Alkene Cycloaddition | Thermal or Lewis Acid-Catalyzed nih.govthieme-connect.com | Ketene + Alkene | Cyclobutanone google.com | Forms functionalized cyclobutanes, high reactivity. libretexts.orggoogle.com | Ketenes can be unstable and prone to dimerization. google.com |
Alternative strategies to direct cycloaddition involve the rearrangement of larger or smaller ring systems to form the cyclobutane core. These methods leverage thermodynamic driving forces like strain release or the formation of stable intermediates.
Ring Contraction: Ring contraction reactions, where a larger ring shrinks to form a cyclobutane, are a powerful synthetic tool. researchgate.net The Favorskii rearrangement of α-halo cyclopentanones is a classic example, though it typically produces cyclopropanecarboxylic acids. slideshare.netquora.com More relevant to cyclobutane synthesis is the contraction of five-membered heterocycles. For instance, the stereospecific ring contraction of pyrrolidine (B122466) derivatives, mediated by nitrogen extrusion from a 1,1-diazene intermediate, can yield highly substituted cyclobutanes. ntu.ac.ukchemistryviews.org This process proceeds through a 1,4-biradical that cyclizes to form the four-membered ring. chemistryviews.org Recently, photo-induced, radical-mediated ring contractions of five-membered ring alkenyl boronate complexes have been developed to produce cyclobutyl boronic esters, which are versatile synthetic intermediates. nih.gov
Ring Expansion: Ring expansion strategies, typically starting from three-membered rings, can also be employed. unica.itrsc.org The rearrangement of cyclopropylcarbinyl systems is a well-known method for accessing cyclobutanes. unica.itnih.gov This process often involves the generation of a cyclopropylcarbinyl cation, which can rearrange via a bicyclobutonium ion intermediate to form a cyclobutyl cation. unica.it While stereoselectivity can be a challenge, the use of chiral auxiliaries on the cyclopropane (B1198618) ring can improve the outcome. unica.it Tandem reactions, such as a Prins addition followed by ring expansion and a 1,2-silyl shift, have been developed to convert alkylidenecyclopropane acylsilanes into bicyclic systems containing a cyclobutane ring. nih.gov
Intramolecular cyclization of appropriately substituted acyclic precursors offers a direct route to the cyclobutane ring. This strategy relies on creating a four-carbon chain with reactive functional groups at the 1- and 4-positions that can be induced to form a bond.
Alternatively, and often more practically, functionalization can be performed on a pre-formed cyclobutane ring. Commercially available or readily synthesized cyclobutanones, such as 1-methylcyclobutanone, serve as excellent starting points. From the cyclobutanone, the required amino and hydroxyl groups can be introduced stereoselectively. A typical sequence involves the reduction of the ketone to a cyclobutanol (B46151), followed by introduction of the amino group. The reduction step itself can be controlled to favor the cis or trans alcohol, and subsequent reactions can either retain or invert the stereochemistry to achieve the desired this compound isomer. researchgate.net
Ring Contraction and Expansion Strategies for Cyclobutane Formation
Stereoselective and Enantioselective Synthesis of this compound Isomers
Achieving the correct relative (cis/trans) and absolute stereochemistry is critical. Several methods are employed to control the orientation of the amino and hydroxyl groups on the cyclobutane ring.
The Mitsunobu reaction is a powerful tool for achieving stereochemical inversion at a secondary alcohol center. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction converts an alcohol into various other functional groups, including esters or protected amines, with a complete inversion of configuration via an SN2 mechanism. wikipedia.orgorganic-chemistry.org
In the context of this compound synthesis, a common strategy involves starting with a cis-cyclobutanol derivative and inverting its stereochemistry to obtain the trans product, or vice versa. google.com For example, a cis-3-(protected-amino)cyclobutanol can be subjected to Mitsunobu conditions using a carboxylic acid (like p-nitrobenzoic acid), triphenylphosphine (B44618), and an azodicarboxylate like diethyl azodicarboxylate (DEAD). This process inverts the alcohol's stereocenter, forming a trans-ester. Subsequent hydrolysis of the ester reveals the trans-hydroxyl group, yielding the trans-3-(protected-amino)cyclobutanol. google.com This method is highly reliable for accessing specific stereoisomers that may be difficult to obtain directly. researchgate.netorganic-chemistry.org
Table 2: Key Reagents in the Mitsunobu Reaction for Stereoinversion
| Reagent Type | Example(s) | Function |
| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol by forming a phosphonium (B103445) intermediate. organic-chemistry.org |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Acts as the oxidant and facilitates the reaction. wikipedia.org |
| Nucleophile | p-Nitrobenzoic acid, Phthalimide | Displaces the activated alcohol group, leading to inversion. organic-chemistry.org |
| Solvent | Tetrahydrofuran (THF), Diethyl ether | Aprotic solvent to facilitate the reaction. wikipedia.org |
Asymmetric reductive amination is a highly efficient method for the direct conversion of a ketone into a chiral amine. researchgate.netliv.ac.uk This reaction is pivotal for establishing the stereocenter of the amino group in an enantioselective manner. The process typically involves the reaction of a ketone (such as a 3-oxocyclobutanol precursor) with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ by a chiral catalyst system.
Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes are among the most successful catalysts for this transformation. okayama-u.ac.jp The chiral BINAP ligand coordinates to the ruthenium center, creating a chiral environment that directs the hydrogenation of the imine from one face, leading to a high enantiomeric excess of one amine stereoisomer. okayama-u.ac.jp This method allows for the synthesis of specific enantiomers of this compound from an achiral cyclobutanone precursor, making it a powerful strategy for producing enantiopure pharmaceutical intermediates.
Application of Organocatalysis and Biocatalysis in Stereocontrolled Synthesis
The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. Organocatalysis and biocatalysis have emerged as powerful tools for achieving high levels of enantioselectivity in the synthesis of chiral compounds, including derivatives of β³-amino acids. frontiersin.orgnih.gov
Organocatalysis: This field utilizes small organic molecules to catalyze chemical transformations. uniroma1.it It offers several advantages, including stability in the presence of air and moisture. uniroma1.it Various modes of organocatalysis, such as Brønsted acid, Brønsted base, Lewis acid, and Lewis base catalysis, have been successfully applied to the asymmetric synthesis of β³-amino acid derivatives. nih.gov For instance, the enantioselective synthesis of tertiary silyl (B83357) ethers has been achieved with high yields and enantiomeric excess using imidodiphosphorimidate (IDPi) catalysts. frontiersin.org
Biocatalysis: This approach harnesses the catalytic power of enzymes to perform highly selective transformations under mild conditions. frontiersin.orgrsc.org Enzymes offer exquisite selectivity and high tolerance for diverse functional groups. frontiersin.org A notable example is the synergistic use of photoredox catalysis and pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes for the stereoselective synthesis of non-canonical amino acids. nih.gov This dual catalytic system allows for the formation of multiple contiguous stereocenters with excellent diastereo- and enantioselectivity. nih.gov
The following table summarizes key aspects of organocatalytic and biocatalytic approaches:
| Catalysis Type | Key Features | Example Application |
| Organocatalysis | Metal-free, stable catalysts, various activation modes. frontiersin.orguniroma1.it | Asymmetric synthesis of β³-amino acid derivatives. nih.gov |
| Biocatalysis | High selectivity, mild reaction conditions, high functional group tolerance. frontiersin.orgrsc.org | Stereoselective synthesis of non-canonical amino acids. nih.gov |
Transition Metal-Catalyzed Asymmetric Synthetic Routes
Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways to a vast array of chiral molecules. frontiersin.orgnih.gov These methods often involve the use of a chiral ligand in conjunction with a metal center to control the stereochemical outcome of a reaction. frontiersin.org
Rhodium, ruthenium, palladium, iridium, copper, nickel, and cobalt complexes have all been employed in the asymmetric addition of organoboron reagents to carbonyl compounds, yielding chiral alcohols. sioc-journal.cn The development of effective chiral ligands is crucial for achieving high enantioselectivity. sioc-journal.cn For example, rhodium-catalyzed asymmetric hydroaminomethylation of styrenes, in combination with a chiral phosphoric acid, has been used to synthesize α-substituted chiral 2-arylethylamines with good yields and enantiomeric excess. mdpi.com
Copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides represents another powerful strategy for constructing chiral heterocyclic compounds, including pyrrolidine derivatives. mdpi.comcatalyst-enabling-synthetic-chemistry.com These reactions can proceed with excellent yields and enantioselectivities, even on a gram scale. mdpi.com
Diastereoselective Control Strategies in Cycloaddition Reactions and Subsequent Transformations
Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. mdpi.combeilstein-journals.org Controlling the diastereoselectivity of these reactions is critical for synthesizing complex molecules with multiple stereocenters.
1,3-dipolar cycloadditions of azomethine ylides are widely used for the synthesis of pyrrolidine-containing compounds. beilstein-journals.org The stereochemical outcome of these reactions can often be controlled by the nature of the substituents on both the dipole and the dipolarophile. For instance, the reaction of N-2,2,2-trifluoroethylisatin ketimines with cyclopentene-1,3-diones proceeds with high diastereoselectivity to afford tetracyclic spirooxindoles. mdpi.com Similarly, a three-component 1,3-dipolar cycloaddition using 5-(2-nitroaryl)-2,4-dienones as dipolarophiles yields functionalized tetrahydrocarboline-fused spirooxindoles with excellent diastereoselectivities. rsc.org
Furthermore, the diastereoselective [3+2] cycloaddition of N-tert-butanesulfinyl imines with arynes provides a stereoselective route to cyclic sulfoximines. cas.cn Another example is the diastereoselective [3+2] cycloaddition between tertiary amine N-oxides and substituted alkenes, which yields 7-azanorbornanes with high diastereomeric ratios, a selectivity rationalized by steric considerations through density functional theory (DFT) calculations. nih.gov
Optimization of Functional Group Interconversions and Protecting Group Chemistry
The synthesis of complex molecules like this compound often requires the strategic use of protecting groups and efficient functional group interconversions.
Strategic Protection and Deprotection of Amine and Hydroxyl Moieties (e.g., Benzyl (B1604629) Protection, Boc Protection)
Protecting groups are temporary modifications of functional groups to prevent them from reacting during a chemical transformation. organic-chemistry.org The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal. organic-chemistry.org
For amines, carbamates are common protecting groups. masterorganicchemistry.com The tert-butyloxycarbonyl (Boc) group is widely used and is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.comorganic-chemistry.org It is stable to most nucleophiles and bases but can be readily cleaved under acidic conditions, often with trifluoroacetic acid (TFA). masterorganicchemistry.comorganic-chemistry.org
The benzyl (Bn) group is another common protecting group for both amines and hydroxyl groups. ug.edu.pl It is generally stable to a wide range of conditions but can be removed by catalytic hydrogenation. masterorganicchemistry.comug.edu.pl
The concept of "orthogonal protection" is vital in multi-step synthesis, where multiple protecting groups are present in a molecule. organic-chemistry.orgiris-biotech.de This strategy allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions. organic-chemistry.orgiris-biotech.de For example, an acid-labile Boc group can be selectively removed while a base-labile Fmoc group remains intact. organic-chemistry.org
A synthetic route to trans-3-aminocyclobutanol highlights this strategy, starting from cis-3-dibenzylaminocyclobutanol. A Mitsunobu reaction followed by hydrolysis and subsequent removal of the benzyl groups via catalytic hydrogenation with a palladium catalyst affords the final product. google.com
The table below outlines common protecting groups and their cleavage conditions:
| Protecting Group | Abbreviation | Protected Functionality | Cleavage Conditions |
| tert-Butyloxycarbonyl | Boc | Amine | Acidic conditions (e.g., TFA). masterorganicchemistry.com |
| Benzyl | Bn | Amine, Hydroxyl | Catalytic hydrogenation. masterorganicchemistry.com |
Selective Hydride Reductions of Carbonyl Precursors
The reduction of carbonyl compounds is a fundamental transformation in organic synthesis. vub.ac.be Selective hydride reducing agents are essential for converting carbonyl precursors to alcohols or amines without affecting other functional groups. fiveable.me
Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that effectively reduces aldehydes and ketones but is generally unreactive towards esters and amides. organicchemistrydata.org In contrast, lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent capable of reducing a wider range of carbonyl-containing functional groups. fiveable.memasterorganicchemistry.com
The stereoselectivity of hydride reductions of substituted cyclobutanones is a key consideration. The reduction of 3-substituted cyclobutanones with various hydride reagents, including both small (LiAlH₄) and bulky (L-Selectride) reagents, predominantly yields the cis-alcohol. vub.ac.be This selectivity can be further enhanced by lowering the reaction temperature or using less polar solvents. vub.ac.be Computational studies suggest that torsional strain favors the anti-facial hydride attack, consistent with the Felkin-Anh model. vub.ac.be
Modified hydride reagents offer greater selectivity. For example, lithium tri(tert-butoxy)aluminum hydride (LiAlH(OtBu)₃), a bulkier and less reactive version of LiAlH₄, can selectively reduce acid chlorides to aldehydes. masterorganicchemistry.com
Alkaline and Acid-Catalyzed Hydrolysis Reactions in Multi-step Syntheses
Hydrolysis, the cleavage of a chemical bond by water, is a fundamental reaction in organic synthesis, often catalyzed by acid or base. numberanalytics.com It is commonly used to deprotect functional groups or to convert esters and amides to carboxylic acids. numberanalytics.commnstate.edu
Base-catalyzed hydrolysis (saponification) is typically an irreversible process used for the hydrolysis of esters and amides. numberanalytics.commnstate.edu The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. spcmc.ac.in For example, in a synthesis of trans-3-aminocyclobutanol, an intermediate ester is hydrolyzed under alkaline conditions using sodium hydroxide. google.com
Acid-catalyzed hydrolysis , on the other hand, is generally a reversible process. spcmc.ac.in The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. spcmc.ac.in This method is often employed for the hydrolysis of esters, amides, and acetals. numberanalytics.com The mechanism for the acid-catalyzed hydrolysis of esters involves the formation of a tetrahedral intermediate. spcmc.ac.inspcmc.ac.in
Advanced Spectroscopic and Diffraction Based Characterization for Structural Elucidation
Comprehensive Stereochemical and Isomeric Elucidation
The presence of multiple stereocenters in 3-aminocyclobutanol (B581946) necessitates a thorough stereochemical analysis to distinguish between its various stereoisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation (e.g., ¹H-NMR Coupling Constants, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules like this compound. numberanalytics.com It provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement. auremn.org.brrsc.org
A key feature of ¹H-NMR spectra is spin-spin coupling, which provides information on the connectivity and spatial relationship between neighboring protons. orgchemboulder.com The magnitude of the coupling constant (J), measured in Hertz (Hz), is particularly informative for determining the relative stereochemistry. libretexts.org For vicinal protons (protons on adjacent carbons), the coupling constant is dependent on the dihedral angle between them, a relationship described by the Karplus equation. miamioh.edu In cyclobutane (B1203170) rings, the coupling constants can help differentiate between cis and trans isomers. Generally, trans-couplings in unsaturated systems exhibit larger coupling constants (11–18 Hz) compared to cis-couplings (6–14 Hz). magritek.com This principle allows for the assignment of stereoisomers based on the observed splitting patterns in the ¹H-NMR spectrum. magritek.com
For a more in-depth analysis of spatial proximity, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. numberanalytics.comlibretexts.org NOESY is a 2D NMR technique that detects through-space interactions between protons that are close to each other, typically within 5 Å. libretexts.orgjeol.com This is especially valuable for determining stereochemical relationships in complex molecules. numberanalytics.com For instance, in a substituted cyclobutanol (B46151), a NOESY experiment can reveal correlations between protons on different substituents, confirming their relative orientation (i.e., cis or trans). ipb.pt The presence or absence of specific NOE cross-peaks provides definitive evidence for the spatial arrangement of atoms, which is crucial for assigning the correct stereoisomer. libretexts.orgipb.pt
| NMR Technique | Information Provided | Application to this compound |
| ¹H-NMR Coupling Constants (J-coupling) | Through-bond connectivity and dihedral angles between protons. orgchemboulder.comlibretexts.org | Differentiates between cis and trans isomers based on the magnitude of coupling constants between protons on the cyclobutane ring. magritek.com |
| Nuclear Overhauser Effect Spectroscopy (NOESY) | Through-space proximity of protons. numberanalytics.comlibretexts.org | Confirms the relative stereochemistry by identifying protons that are close in space, providing definitive evidence for cis or trans configuration. ipb.pt |
Chiral Chromatographic Techniques (e.g., Chiral HPLC, TLC) for Enantiomeric and Diastereomeric Purity Assessment
Chiral chromatography is indispensable for the separation of stereoisomers and the assessment of enantiomeric and diastereomeric purity. unacademy.com High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for separating enantiomers. phenomenex.comcsfarmacie.cz The separation is based on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. phenomenex.com For amino alcohol compounds like this compound, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often employed. phenomenex.comsigmaaldrich.com
Alternatively, indirect methods involve derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. jrespharm.com This approach can also enhance detection sensitivity if the derivatizing agent contains a chromophore or fluorophore. jrespharm.com
Chiral Thin-Layer Chromatography (TLC) can also be used for the separation of isomers. chiraltech.com While generally providing lower resolution than HPLC, chiral TLC is a valuable tool for rapid screening and monitoring of stereoselective reactions. iitr.ac.in
The enantiomeric and diastereomeric purity is crucial as different stereoisomers can exhibit significantly different biological activities. csfarmacie.cz These chromatographic techniques allow for the quantification of each isomer in a mixture, ensuring the quality and stereochemical integrity of the this compound sample. unacademy.comcat-online.com
| Chromatographic Technique | Principle of Separation | Application to this compound |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. phenomenex.comcsfarmacie.cz | Separation and quantification of the enantiomers and diastereomers of this compound to determine enantiomeric and diastereomeric excess. nih.gov |
| Chiral Thin-Layer Chromatography (TLC) | Separation of enantiomers on a TLC plate coated with a chiral selector. chiraltech.com | Rapid analysis and screening for the presence of different stereoisomers. iitr.ac.in |
| Indirect HPLC via Diastereomer Formation | Derivatization with a chiral agent to form diastereomers, which are then separated on an achiral column. jrespharm.com | An alternative method for enantiomeric separation that can also improve detection sensitivity. jrespharm.com |
Mass Spectrometry for Molecular Identification and Detection of Byproducts
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. researchgate.net In the context of this compound, MS is essential for confirming the molecular formula and for identifying potential impurities and byproducts from the synthetic process.
When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and selective method for analyzing complex mixtures. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, confirming its identity. google.com Analysis of the fragmentation pattern can provide further structural confirmation. For instance, the fragmentation of a trimethylsilyl (B98337) (TMS) derivative of a similar compound, 3-aminobutanoic acid, has been documented, providing a reference for expected fragmentation pathways. massbank.jp
LC-MS is particularly useful for detecting and identifying byproducts, such as cis/trans isomers or residual starting materials and reagents from the synthesis. This is crucial for ensuring the purity of the final compound, which is a critical aspect of quality control in pharmaceutical development.
| Ionization Technique | Information Obtained | Relevance for this compound Analysis |
| Electrospray Ionization (ESI) | Provides molecular weight information for polar molecules, often observed as protonated molecules [M+H]⁺. nih.gov | Confirms the molecular weight of this compound and its derivatives. nih.gov |
| Electron Ionization (EI) | Causes extensive fragmentation, providing a characteristic "fingerprint" for a molecule. | Helps in structural elucidation and identification of byproducts through analysis of fragmentation patterns. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components of a mixture before mass analysis. | Enables the identification and quantification of impurities and byproducts, such as stereoisomers or reaction precursors. |
Reactivity and Transformational Chemistry of 3 Aminocyclobutanol
Reactions at the Amine Functionality: Derivatization and Coupling Reactions
The primary amine group in 3-aminocyclobutanol (B581946) is a key site for various derivatization and coupling reactions. Standard amine reactions such as N-acylation and alkylation can be readily performed. For instance, the amine can be protected with common protecting groups like benzyl (B1604629), which can later be removed via reductive debenzylation. vulcanchem.com
In the synthesis of novel kinase inhibitors, this compound has been shown to undergo addition to 1,4-dinitroimidazole, a crucial step in forming a cis-1,3-disubstituted cyclobutane (B1203170) scaffold. acs.orgresearchgate.net This highlights the nucleophilic character of the amine and its ability to participate in addition reactions. Another example involves the reaction of 3-amino-1-benzyloxycyclobutane with dinitroimidazole to produce 1-cycloalkyl-4-nitro-1H-imidazoles. researchgate.net
The basicity of the amino group, with a pKa of approximately 8.2, is comparable to other aliphatic amines, allowing it to act as a nucleophile in various coupling reactions. vulcanchem.com However, the steric hindrance imposed by the cyclobutane ring can influence the kinetics of these reactions. vulcanchem.com
Reactions at the Hydroxyl Functionality: Esterification, Etherification, and Oxidation
The hydroxyl group of this compound provides another handle for chemical modification through esterification, etherification, and oxidation. vulcanchem.com
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. libretexts.orgpressbooks.pub A specific example is the Mitsunobu reaction, where cis-3-dibenzylaminocyclobutanol is reacted with a carboxylic acid, like p-nitrobenzoic acid, in the presence of a condensing agent such as diisopropyl azodicarboxylate and triphenylphosphine (B44618) to yield the corresponding trans-ester. google.com This reaction proceeds with an inversion of stereochemistry.
Etherification: The formation of ethers from the hydroxyl group is another common transformation. organic-chemistry.org This can be achieved under various conditions, often involving the conversion of the alcohol to a better leaving group or using a strong base to form an alkoxide intermediate.
Oxidation: The secondary alcohol in this compound can be oxidized to the corresponding ketone, 3-aminocyclobutanone. vulcanchem.comnumberanalytics.com This ketone is a valuable intermediate for further synthetic elaborations. vulcanchem.com
| Reaction Type | Reactant(s) | Reagents/Conditions | Product | Reference(s) |
| N-Acylation | 3-(Benzylamino)cyclobutanol | Acyl chloride | N-Acyl-3-(benzylamino)cyclobutanol | vulcanchem.com |
| Reductive Debenzylation | 3-(Benzylamino)cyclobutanol | H₂, Catalyst | This compound | vulcanchem.com |
| Addition | This compound, 1,4-Dinitroimidazole | - | cis-1,3-disubstituted cyclobutane | acs.orgresearchgate.net |
| Esterification (Mitsunobu) | cis-3-Dibenzylaminocyclobutanol, p-Nitrobenzoic acid | DIAD, PPh₃ | trans-3-Dibenzylaminocyclobutyl p-nitrobenzoate | google.com |
| Oxidation | This compound | Oxidizing agent | 3-Aminocyclobutanone | vulcanchem.comvulcanchem.com |
Transformations Involving the Cyclobutane Ring System
The strained four-membered ring of this compound is susceptible to various transformations, including ring expansions and ring openings, which offer pathways to more complex molecular architectures. vulcanchem.com
Ring expansion reactions provide a method to increase the size of the cyclobutane ring, typically by one carbon atom. wikipedia.org
Demjanov and Tiffeneau-Demjanov Rearrangements: The Demjanov rearrangement involves the reaction of a primary amine with nitrous acid to produce a rearranged alcohol, potentially with ring expansion. wikipedia.orghooghlywomenscollege.ac.in The process begins with the diazotization of the amine, forming a diazonium ion which is a good leaving group. wikipedia.orghooghlywomenscollege.ac.in Subsequent loss of nitrogen gas can lead to a carbocation that undergoes rearrangement. wikipedia.org In the context of aminocyclobutanes, this can lead to a mixture of cyclobutanol (B46151) and hydroxymethylcyclopropane. wikipedia.org The Tiffeneau-Demjanov rearrangement is a variation that converts a 1-aminomethyl-cycloalkanol into a ring-expanded cycloketone using nitrous acid. hooghlywomenscollege.ac.inwikipedia.orgnumberanalytics.com This reaction is particularly useful for synthesizing five, six, and seven-membered rings. wikipedia.org The mechanism involves a 1,2-alkyl shift, and the migratory aptitude of different groups can influence the product distribution. hooghlywomenscollege.ac.in
The inherent ring strain of the cyclobutane can be harnessed in ring-opening reactions to generate linear or macrocyclic structures. vulcanchem.com While specific studies on the ring-opening of this compound itself are not extensively detailed in the provided context, the potential for such reactions is a recognized feature of the cyclobutane system. For example, a patent describes the potential for ring-opening to occur as a side reaction during the synthesis of trans-3-aminocyclobutanol, highlighting the instability of the four-membered ring. google.com
Intramolecular rearrangements can lead to significant changes in the molecular skeleton. For instance, a study on a series of homomorpholine compounds, which can be conceptually related to derivatives of this compound, identified an intramolecular rearrangement involving an aldehyde intermediate. shu.ac.uk While not directly involving this compound, this illustrates the types of complex rearrangements that can occur in related systems.
Studies on Ring Opening Reactions and their Synthetic Utility
Synthesis of Novel Functionalized Derivatives and Analogs of this compound
The versatility of this compound as a scaffold has led to the synthesis of a wide array of functionalized derivatives and analogs.
Furthermore, this compound has been utilized as a key building block in the creation of kinase inhibitors. acs.orgresearchgate.net In one synthetic route, the addition of this compound to 1,4-dinitroimidazole was a critical step. acs.orgresearchgate.net An alternative, more stereoselective synthesis involved the 1,4-addition of 4-nitroimidazole (B12731) to an in-situ generated cyclobutenone. acs.orgresearchgate.net
The synthesis of various derivatives often involves leveraging the dual functionality of the molecule. For example, β-amino alcohol derivatives can be synthesized through photo-induced radical reactions, showcasing modern synthetic methodologies to create functionalized molecules. gaylordchemical.com
| Derivative/Analog | Synthetic Strategy | Key Features | Reference(s) |
| trans-3-Aminocyclobutanol | Mitsunobu reaction, hydrolysis, debenzylation | High yield and purity | google.com |
| cis-1,3-Disubstituted cyclobutyl kinase inhibitors | Addition of this compound to 1,4-dinitroimidazole | Novel kinase inhibitor scaffold | acs.orgresearchgate.net |
| 1-Cycloalkyl-4-nitro-1H-imidazoles | Reaction of 3-amino-1-benzyloxycyclobutane with dinitroimidazole | Intermediate for kinase inhibitors | researchgate.net |
| Functionalized β-amino alcohols | Photo-induced radical reaction | Modern, regioselective synthesis | gaylordchemical.com |
Computational and Theoretical Studies on 3 Aminocyclobutanol
Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory) for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-aminocyclobutanol (B581946). northwestern.edu Methods like ab initio and Density Functional Theory (DFT) are employed to determine the electronic structure and energetics of the molecule. sumitomo-chem.co.jpwikipedia.org
Ab initio methods, based on first principles of quantum mechanics, and DFT, which uses electron density to calculate energy, provide detailed information about molecular orbitals, charge distribution, and the energies of different conformations. wikipedia.orguwec.edugaussian.com For instance, calculations can predict the relative stability of cis and trans isomers of this compound and the puckering of the cyclobutane (B1203170) ring. researchgate.net DFT calculations, often using functionals like B3LYP, are a popular choice for balancing computational cost and accuracy in studying organic molecules. nih.govmdpi.com These calculations can determine optimized geometries, vibrational frequencies, and thermodynamic properties. gaussian.comnih.gov The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining reliable results. nih.gov
Table 1: Calculated Properties of this compound Derivatives from Quantum Chemical Methods
| Property | Method | Value/Finding | Reference |
| Geometry Optimization | DFT (B3LYP/6-311++G(d,p)) | Provides optimized structural parameters for further calculations. nih.gov | nih.gov |
| Ring Puckering Angle (θ) | Ab initio | 29.59° | |
| Electronic Structure | DFT | Used to predict electronic properties and optimize geometry. | |
| Relative Energies | Ab initio, DFT | Determines the stability of different conformers. uwec.edu | uwec.edu |
Computational Modeling for Elucidating Reaction Mechanisms and Transition States
Computational modeling is an invaluable tool for mapping out the intricate details of chemical reactions involving this compound. smu.edue3s-conferences.org By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. smu.edulibretexts.org
Locating a transition state is essential for determining the activation energy of a reaction, which in turn governs the reaction rate. sumitomo-chem.co.jpschrodinger.com Computational methods can model reaction pathways, such as the synthesis of derivatives of this compound. acs.org For example, DFT calculations can be used to investigate the mechanism of ring-opening reactions or the addition of this compound to other molecules. These studies help in understanding the stereoselectivity of reactions by comparing the energy barriers of different possible pathways. researchgate.net The insights gained from modeling reaction mechanisms can guide the optimization of reaction conditions and the design of more efficient synthetic routes. e3s-conferences.org
Table 2: Key Applications of Computational Modeling in this compound Reactions
| Application | Computational Method | Insights Gained | Reference |
| Reaction Mechanism Elucidation | DFT | Understanding of reaction pathways and intermediates. smu.edue3s-conferences.org | smu.edue3s-conferences.org |
| Transition State Identification | DFT, Ab initio | Determination of activation energies and reaction rates. sumitomo-chem.co.jpschrodinger.com | sumitomo-chem.co.jpschrodinger.com |
| Stereoselectivity Prediction | DFT | Explanation for the formation of specific stereoisomers. researchgate.net | researchgate.net |
| Synthesis Route Design | Computational Modeling | Guidance for developing novel and efficient syntheses. acs.org | acs.org |
Conformational Analysis and Molecular Dynamics Simulations for Structural Preferences and Flexibility
The three-dimensional structure and flexibility of this compound are key determinants of its chemical behavior and biological activity. Conformational analysis, aided by computational methods, explores the different spatial arrangements of the atoms in the molecule and their relative energies. researchgate.net The cyclobutane ring in this compound is not planar and can adopt puckered conformations.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account factors like temperature and solvent effects. d-nb.inforesearchgate.net These simulations reveal the flexibility of the molecule by tracking the fluctuations of atoms and the transitions between different conformations. researchgate.netnih.gov For molecules with flexible rings, MD simulations can show how the ring puckers and how substituents influence this behavior. rsc.orgmdpi.com This information is crucial for understanding how this compound might interact with other molecules, such as biological targets. The results from MD simulations can be used to calculate properties like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), which quantify the molecule's stability and the mobility of its constituent atoms. researchgate.net
Table 3: Insights from Conformational Analysis and Molecular Dynamics of Cyclobutane Derivatives
| Analysis Type | Method | Key Findings | Reference |
| Conformational Preferences | X-ray Diffraction, Computational Modeling | Evaluation of the preferred three-dimensional structures. researchgate.net | researchgate.net |
| Molecular Flexibility | Molecular Dynamics (MD) Simulations | Provides information on the dynamic motions and conformational changes of the molecule. researchgate.netnih.gov | researchgate.netnih.gov |
| Structural Transitions | MD Simulations | Shows frequent conformational transitions of the cyclobutane backbone. mdpi.com | mdpi.com |
| Influence of Substituents | Computational Analysis | Determines how attached functional groups affect the ring's conformation. researchgate.net | researchgate.net |
Advanced Applications of 3 Aminocyclobutanol As a Synthetic Building Block
Utility in the Synthesis of Architecturally Complex Organic Molecules
3-Aminocyclobutanol (B581946) serves as a versatile building block in the creation of architecturally complex organic molecules. wikipedia.orga2bchem.com Its strained cyclobutane (B1203170) ring, combined with the presence of both amino and hydroxyl functional groups, provides a unique platform for constructing intricate molecular frameworks. wikipedia.org Chemists utilize this compound in modular, bottom-up approaches to assemble everything from nanoparticles to complex organic constructs, allowing for precise control over the final molecular architecture. wikipedia.orgrroij.comnih.gov
The synthesis of complex molecules can be a challenging endeavor, often requiring innovative strategies to form strained or sterically hindered bonds. riken.jp The cyclobutane core of this compound is a key feature, as this highly strained ring is found in numerous natural products with significant biological activities. doi.org The ability to introduce this motif early in a synthetic sequence allows for the development of novel compounds with potential applications in various fields.
One notable application is in the synthesis of kinase inhibitors. Researchers have developed synthetic routes to novel kinase inhibitors that feature a cis-1,3-disubstituted cyclobutane ring derived from this compound. nih.govresearchgate.net These routes demonstrate the strategic importance of this compound in accessing complex and medicinally relevant scaffolds. nih.gov
Development of Novel Scaffolds for Medicinal Chemistry Research
In the field of medicinal chemistry, the quest for novel molecular scaffolds is paramount for the discovery of new therapeutic agents. This compound has emerged as a valuable starting material for the generation of such scaffolds, offering a unique three-dimensional structure that can be exploited for drug design. echemi.com
Design and Synthesis of Stereochemically Constrained Amine and Alcohol Motifs
The rigid framework of the cyclobutane ring in this compound allows for the design and synthesis of stereochemically constrained molecules. This conformational restriction is a desirable attribute in medicinal chemistry as it can lead to increased binding affinity and selectivity for biological targets. nih.govmdpi.com By limiting the conformational flexibility of a molecule, researchers can more precisely orient key functional groups for optimal interaction with a protein's binding site. nih.gov
The synthesis of peptides containing conformationally constrained amino acid residues is an area of active research. nih.gov Incorporating residues like gabapentin, a γ-amino acid with a cyclohexyl ring, has been shown to induce specific folded structures. nih.gov Similarly, the cyclobutane ring of this compound can be used to create novel amino acid mimics with restricted bond torsions, aiding in the design of peptidomimetics with enhanced proteolytic stability. nih.govnih.gov
An example of this is the use of trans-3-aminocyclobutanol in the synthesis of novel drugs. Its rigid structure is key to creating stereochemically constrained motifs that are crucial for the development of new therapeutic agents. nih.gov
Strategic Precursor in Pharmaceutical, Agrochemical, and Fine Chemical Synthesis
The utility of this compound extends beyond medicinal chemistry into the broader fields of pharmaceutical, agrochemical, and fine chemical synthesis. echemi.comlookchem.comresearchgate.net As a precursor, it provides a foundational structure that can be elaborated into a wide array of more complex molecules. unodc.orgravimiamet.ee
In the pharmaceutical industry, this compound and its derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). echemi.comlookchem.com For instance, trans-3-aminocyclobutanol is a crucial intermediate for Tyk2 inhibitors and certain cannabinoid compounds. google.com The development of efficient and high-yield synthetic routes to this intermediate is therefore of significant industrial importance. google.com
The synthesis of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, also benefits from the availability of this compound. novonesis.com Its functional groups allow for its incorporation into a variety of chemical products. lookchem.comlookchem.com
In the agrochemical sector, heterocyclic compounds play a major role, with over two-thirds of recently launched agrochemicals containing a heterocyclic scaffold. nih.gov While direct applications of this compound in commercial agrochemicals are not extensively documented in the provided results, its nature as a versatile building block for heterocyclic synthesis suggests its potential in this area. nih.gov The synthesis of various agrochemicals often involves the interference with biological processes like hormone synthesis and degradation in pests or plants. nih.gov
Role in the Total Synthesis of Natural Products
The total synthesis of natural products is a significant driver of innovation in organic chemistry. rroij.com Many natural products possess complex structures and potent biological activities, making them attractive targets for synthesis. doi.org The cyclobutane ring is a structural motif found in a number of these bioactive natural products. doi.org
This compound provides a readily available starting material for the introduction of the cyclobutane core in the total synthesis of such compounds. doi.org For example, the synthesis of phantasmidine, a nicotinic acetylcholine (B1216132) receptor agonist with a rigid molecular structure, has been approached using trans-2-aminocyclobutanol (B7947059) as a key starting material. thieme-connect.com This highlights the strategic value of aminocyclobutanol derivatives in constructing complex, polycyclic natural product scaffolds. thieme-connect.com
Q & A
Q. What mechanistic insights explain the pH-dependent stability of this compound in aqueous solutions?
- Methodology : Conduct stability studies (HPLC monitoring) across pH 2–12. At pH <5, protonation of the amine group reduces nucleophilicity, slowing hydrolysis. At pH >9, hydroxide ions catalyze ring-opening via SN2 pathways. Derive rate constants (kobs) using pseudo-first-order kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
